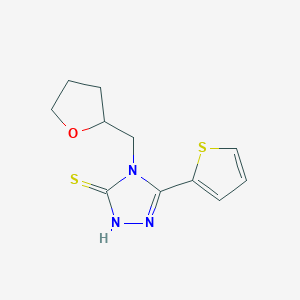
4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups including a tetrahydrofuran ring, a thiophene ring, and a triazole ring . Tetrahydrofuran is a commonly used solvent in organic chemistry . Thiophene is a five-membered aromatic ring with one sulfur atom . Triazole is a class of five-membered ring compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The tetrahydrofuran ring could potentially be formed through a process similar to the Ni-catalyzed photoredox reaction . The thiophene and triazole rings might be introduced through other specialized synthetic methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydrofuran ring introduces sp3 hybridization and stereochemistry into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups . For example, the thiophene ring is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution . The triazole ring can participate in a variety of reactions due to the presence of multiple nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the tetrahydrofuran ring could make the compound a good solvent .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The study of tautomerism in 1,2,4-triazole derivatives, including a similar compound, highlights their potential for antileishmanial activity. These derivatives exhibit both thiol and thione forms, with their structural parameters obtained through Density Functional Theory (DFT) calculations. This research demonstrates the compound's potential as an antiparasitic agent due to its antileishmanial properties (Süleymanoğlu et al., 2017).
Biological Activity and Potential Applications
- The synthesis of 1,2,4-triazole derivatives has been explored for their antimicrobial activities. This research extends to compounds structurally related to "4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol", showcasing the broad spectrum of antimicrobial efficacy these compounds may hold, emphasizing their relevance in the development of new antimicrobial agents (Bayrak et al., 2009).
Antioxidant and Anti-bacterial Properties
- Research into derivatives of 1,2,4-triazole-3-thiol, such as the compound , has revealed potent in vitro antioxidant activity and significant antibacterial properties. These findings suggest the compound's derivatives could be instrumental in developing new antioxidant and antibacterial therapies, contributing to the pharmaceutical field by offering new treatment avenues (Balakrishna et al., 2008).
Cytotoxicity and Immunomodulatory Effects
- The cytotoxicity and effects on immunocompetent cells of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, related to the compound of interest, have been studied. These compounds showed high in vitro cytotoxicity against thymocytes and a stimulating effect on B-cells' response. This research underlines the compound's potential in developing treatments targeting the immune system and cancer (Mavrova et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(oxolan-2-ylmethyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c16-11-13-12-10(9-4-2-6-17-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSBMYNHQIFDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2603538.png)
![6-(4-Chlorophenyl)-2-[1-(2H-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2603542.png)
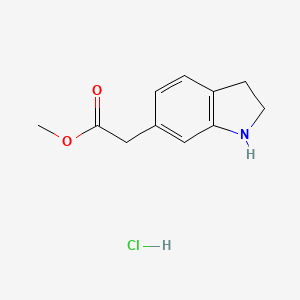

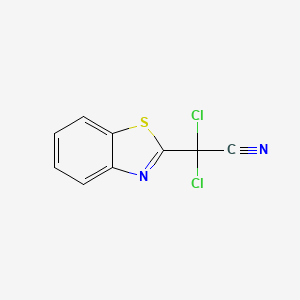
![4-(6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2603547.png)
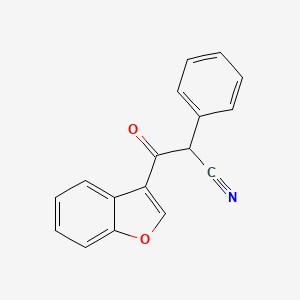
![N-(3,4-dimethoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2603549.png)
![{4-[(2,2,2-Trifluoroethyl)amino]piperidin-4-yl}methanol dihydrochloride](/img/no-structure.png)
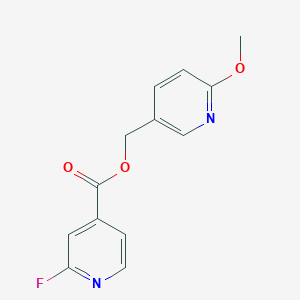
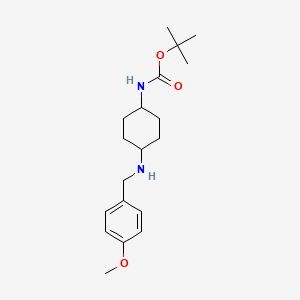


![7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2603558.png)
